Fluetizolam

Catalog No.
S14646314
CAS No.
40054-88-4
M.F
C17H15FN4S
M. Wt
326.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluetizolam

CAS Number

40054-88-4

Product Name

Fluetizolam

IUPAC Name

4-ethyl-7-(2-fluorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene

Molecular Formula

C17H15FN4S

Molecular Weight

326.4 g/mol

InChI

InChI=1S/C17H15FN4S/c1-3-11-8-13-16(12-6-4-5-7-14(12)18)19-9-15-21-20-10(2)22(15)17(13)23-11/h4-8H,3,9H2,1-2H3

InChI Key

BCKPHENWWQCRCG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(S1)N3C(=NN=C3CN=C2C4=CC=CC=C4F)C

Fluetizolam is a synthetic compound belonging to the thienotriazolodiazepine class, characterized by its potent sedative and anxiolytic properties. It is structurally related to etizolam but features a fluorine atom substitution, which enhances its pharmacological effects. Fluetizolam is not widely recognized as a pharmaceutical drug; instead, it has emerged as a designer drug within recreational and illicit markets. Its chemical structure is defined by the presence of a thieno ring fused to a triazole moiety, contributing to its unique pharmacological profile .

Fluetizolam undergoes various metabolic transformations primarily in the liver, where it is metabolized by cytochrome P450 enzymes, particularly CYP3A4. The major metabolic pathways include hydroxylation and conjugation reactions that produce several metabolites. These metabolites may exhibit varying degrees of biological activity compared to the parent compound. The precise metabolic pathways can influence the duration of action and the intensity of effects experienced by users .

Fluetizolam exhibits significant activity at gamma-aminobutyric acid (GABA) receptors, particularly GABA_A receptors, where it acts as a positive allosteric modulator. This action potentiates the inhibitory effects of GABA, leading to increased sedation, anxiolysis, and muscle relaxation. Users have reported effects similar to those of traditional benzodiazepines, including euphoria and amnesia, although the potency and duration of these effects can vary greatly due to individual differences in metabolism and dosage .

The synthesis of fluetizolam typically involves multi-step organic reactions that start with readily available precursors from the benzodiazepine family. The general synthetic route includes:

  • Formation of the thienodiazepine core: This involves cyclization reactions that create the fused ring system characteristic of this compound.
  • Fluorination: Introduction of the fluorine atom at specific positions on the aromatic ring can be achieved through electrophilic aromatic substitution or direct fluorination techniques.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for research or illicit use.

These methods are often adapted for laboratory-scale synthesis due to the compound's status as a research chemical .

Interaction studies involving fluetizolam have indicated significant risks when combined with other central nervous system depressants such as alcohol or opioids. These combinations can lead to enhanced sedation, respiratory depression, and increased risk of overdose. Clinical case reports highlight severe intoxication scenarios where fluetizolam was implicated in life-threatening conditions requiring medical intervention . Additionally, interactions with other medications metabolized by CYP3A4 may alter fluetizolam's efficacy and safety profile.

Fluetizolam shares structural similarities with various other benzodiazepines and designer drugs, which can lead to comparable pharmacological effects. Below are some similar compounds:

CompoundStructural ClassKey EffectsUnique Features
EtizolamThienodiazepineSedative, anxiolyticWidely prescribed in some countries
ClonazolamBenzodiazepineSedative, anxiolyticPotent with rapid onset
FlubromazolamTriazolo-benzodiazepineSedativeHigh potency and long duration
DiclazepamBenzodiazepineSedativeLess potent than fluetizolam
DeschloroetizolamThienodiazepineAnxiolyticSimilar effects but different potency

Fluetizolam's uniqueness lies in its specific fluorination which potentially enhances its potency compared to other compounds in this class while maintaining a similar mechanism of action at GABA_A receptors .

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Exact Mass

326.10014583 g/mol

Monoisotopic Mass

326.10014583 g/mol

Heavy Atom Count

23

Wikipedia

Fluetizolam

Dates

Modify: 2024-08-10

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